



Spectroscopic Profile of Xanthoxyletin: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Xanthoxyletin	
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An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **Xanthoxyletin**, a naturally occurring pyranocoumarin with significant biological activities.

This technical guide provides a comprehensive overview of the spectroscopic data for **Xanthoxyletin**, a compound isolated from various plant species, including those from the Zanthoxylum genus. This document is intended for researchers, scientists, and professionals in drug development who are interested in the structural elucidation and characterization of this important natural product. The data is presented in a structured format to facilitate easy reference and comparison, along with detailed experimental protocols and a visual representation of the general analytical workflow.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ${}^{1}H$ NMR spectrum of **Xanthoxyletin** provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard, and the coupling constants (J) are given in Hertz (Hz). The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of **Xanthoxyletin** (in CDCl₃)[1]



Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-3	6.21	d	9.8
H-4	7.85	d	9.8
H-6	6.58	d	10.0
H-7	5.71	d	10.0
H-10	6.57	s	-
OCH ₃	3.87	s	-
C(CH ₃) ₂	1.47	s	-

Experimental Protocol: ¹H NMR Spectroscopy

A solution of **Xanthoxyletin** is prepared by dissolving the purified compound in deuterated chloroform (CDCl₃). The spectrum is acquired at room temperature on a high-field NMR spectrometer, such as a Bruker AMX-500, operating at a proton frequency of 500 MHz.[1] Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[2][3] The data is processed to determine chemical shifts, coupling constants, and multiplicities of the proton signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13 C NMR spectrum reveals the chemical environment of each carbon atom in the **Xanthoxyletin** molecule. Chemical shifts (δ) are reported in ppm relative to the solvent signal of CDCl₃.

Table 2: 13C NMR Spectroscopic Data of Xanthoxyletin (in CDCl₃)



Carbon Assignment	Chemical Shift (δ) in ppm
C-2	160.5
C-3	112.9
C-4	143.8
C-4a	109.5
C-5	155.9
C-6	127.9
C-7	115.8
C-8	152.1
C-8a	106.1
C-9	98.1
C-1'	77.9
C-2'	28.2 (2C)
OCH ₃	56.1

Note: The assignments are based on typical chemical shifts for pyranocoumarins and may require further confirmation through 2D NMR experiments.

Experimental Protocol: 13C NMR Spectroscopy

The sample for 13 C NMR analysis is prepared in the same manner as for 1 H NMR, using deuterated chloroform (CDCl $_{3}$) as the solvent. The spectrum is recorded on a spectrometer operating at a carbon frequency of, for example, 125 MHz. The chemical shifts are referenced to the residual solvent peak of CDCl $_{3}$ (δ = 77.23 ppm).[2]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in **Xanthoxyletin**. The absorption bands are reported in reciprocal centimeters (cm⁻¹).



Table 3: IR Spectroscopic Data of **Xanthoxyletin** (KBr Pellet)[1]

Wavenumber (cm ⁻¹)	Functional Group Assignment	
1719	C=O (α,β-unsaturated lactone)	
1622	C=C (aromatic and pyrone ring)	
1561	C=C (aromatic and pyrone ring)	
1396	C-H bending	
1140	C-O stretching	

Experimental Protocol: IR Spectroscopy

The infrared spectrum is typically obtained using the potassium bromide (KBr) pellet method. A small amount of finely ground, dry **Xanthoxyletin** is intimately mixed with spectroscopic grade KBr powder. The mixture is then pressed under high pressure to form a transparent pellet. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1]

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of **Xanthoxyletin**. The data is reported as mass-to-charge ratios (m/z) with their relative abundances.

Table 4: EI-Mass Spectrometry Data of **Xanthoxyletin**[1]

m/z	Relative Abundance (%)	Proposed Fragment
258	100	[M]+
243	Base Peak	[M - CH ₃] ⁺
228	-	[M - 2CH ₃] ⁺ or [M - CH ₃ - CH ₃] ⁺
215	-	-
200	-	-



Experimental Protocol: Mass Spectrometry

The mass spectrum is obtained using an electron impact (EI) ionization source on a mass spectrometer, such as a VG ZAB-HS spectrometer.[1] The sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Xanthoxyletin**.



Isolation and Purification Plant Material (e.g., Zanthoxylum americanum) Solvent Extraction Chromatographic Purification (e.g., Column Chromatography, HPLC) Pure Xanthoxyletin Spectroscopic Analysis NMR Spectroscopy IR Spectroscopy Mass Spectrometry (1H, 13C) Data Interpretation ¹H & ¹³C NMR Data IR Data MS Data (Chemical Shifts, Coupling Constants) (Functional Groups) (Molecular Weight, Fragmentation) Structure Elucidation

General Workflow for Spectroscopic Analysis of Xanthoxyletin

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Spectroscopic analysis workflow.



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References

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